Papulacandin A

Descripción

Significance of Glucan Synthase Inhibitors in Antifungal Research

The fungal cell wall is a critical structure that protects the cell from osmotic stress and is indispensable for its growth and division. A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide synthesized by the enzyme complex (1,3)-β-D-glucan synthase. beilstein-journals.orgscielo.brscielo.brcsic.es Because this enzyme is absent in mammalian cells, it represents an excellent and specific target for antifungal drug development. scielo.brscielo.brcsic.esscielo.br

Inhibitors of glucan synthase disrupt the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. scielo.brnih.gov This targeted mechanism offers several advantages, including a lack of mechanism-based toxicity in humans and the potential for fungicidal activity. nih.govoup.com The clinical success of the echinocandin class of antifungal drugs, which also inhibit glucan synthase, has validated this approach and spurred further research into other inhibitors like the papulacandins (B1234519). nih.govwikipedia.org The development of agents with novel modes of action is crucial for overcoming the challenge of fungal strains that are resistant to existing therapies. nih.govoup.com

Overview of Papulacandin A within the Papulacandin Class of Natural Products

The papulacandins are a family of antifungal glycolipids first described in 1977. beilstein-journals.orgscielo.br This class includes several structurally related compounds, designated this compound, B, C, D, and E. nih.govdavidmoore.org.uk A defining structural feature of the papulacandins is a benzannulated spiroketal unit. beilstein-journals.org They are liposaccharides, consisting of a disaccharide core acylated with fatty acid side chains. scielo.brwikipedia.org

This compound, along with B and C, is one of the major components produced during fermentation. davidmoore.org.uk The papulacandins demonstrate significant specific activity against various yeasts, most notably Candida albicans. beilstein-journals.orgnih.gov Papulacandin B is generally considered the most active compound in the family. scielo.brscielo.br Papulacandin D is the simplest member, derived from a single glucose unit and lacking one of the fatty acid chains, which makes it less potent but a key subject for synthetic studies. beilstein-journals.orgscielo.brresearchgate.net The activity of these compounds is directly linked to their ability to block the synthesis of β-(1,3)-D-glucan by inhibiting the glucan synthase enzyme. beilstein-journals.org

Historical Context of Papulacandin Discovery and Initial Characterization

The discovery of the papulacandins was a result of screening programs aimed at identifying new antibiotics from microbial sources.

The papulacandin antibiotic complex was first isolated from the fermentation broths of the fungus Papularia sphaerosperma. beilstein-journals.orgnih.govdavidmoore.org.uk Researchers reported the fermentation process, isolation, and the physico-chemical and biological properties of five distinct, structurally related components: this compound, B, C, D, and E. nih.govdavidmoore.org.uk The isolation process involved extracting the antibiotic complex from both the culture filtrate and the mycelium using ethyl acetate. davidmoore.org.uk The components were then separated and purified through chromatographic techniques, such as silica (B1680970) gel and Sephadex LH-20 chromatography. davidmoore.org.uk Papulacandin B, the main component, was assigned the molecular formula C47H64O17. nih.gov These compounds were found to be highly active against Candida albicans and other yeasts but were largely inactive against bacteria and filamentous fungi. beilstein-journals.orgnih.gov

The interesting biological activity of the papulacandins stimulated the search for new, structurally related compounds from other microorganisms. beilstein-journals.org This has led to the discovery of several other natural products that share the papulacandin core structure and mechanism of action.

Two novel antifungal compounds belonging to the papulacandin class, named fusacandin A and fusacandin B, were isolated from the fungus Fusarium sambucinum. nih.govnih.gov Like other papulacandins, the fusacandins inhibit (1,3)-β-glucan synthesis. nih.gov Structurally, each fusacandin contains a C-glycosidically linked glucose, two galactose units, and long-chain unsaturated fatty acid esters. nih.govresearchgate.net Fusacandin A is esterified at two positions, while fusacandin B has only one fatty acid ester chain. nih.govresearchgate.net Fermentation of F. sambucinum yielded primarily fusacandin A, with smaller amounts of fusacandin B. nih.gov

A new papulacandin class antibiotic, named pestiocandin, was isolated from the culture broth of the filamentous fungus Pestalotiopsis humus. nih.govresearchgate.netresearchgate.net The structure of pestiocandin was determined to contain both glucose and galactose-type pyranose units. nih.govresearchgate.netresearchgate.net Pestiocandin demonstrated growth inhibitory activity against various yeasts and weak inhibition against some bacteria and filamentous fungi. nih.govresearchgate.net Its discovery was facilitated by using a multidrug-sensitive strain of the yeast Saccharomyces cerevisiae. nih.govresearchgate.netacs.org

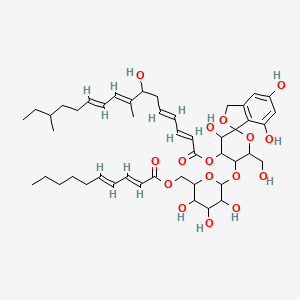

Propiedades

Número CAS |

61036-46-2 |

|---|---|

Fórmula molecular |

C47H66O16 |

Peso molecular |

887 g/mol |

Nombre IUPAC |

[5'-[6-[[(2E,4E)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C47H66O16/c1-5-7-8-9-10-11-17-22-37(52)58-28-36-40(54)41(55)42(56)46(60-36)62-43-35(26-48)63-47(39-31(27-59-47)24-32(49)25-34(39)51)45(57)44(43)61-38(53)23-18-13-16-21-33(50)30(4)20-15-12-14-19-29(3)6-2/h10-13,15-18,20,22-25,29,33,35-36,40-46,48-51,54-57H,5-9,14,19,21,26-28H2,1-4H3/b11-10+,15-12+,16-13+,22-17+,23-18+,30-20+ |

Clave InChI |

DPVWBQZOSHCQTG-AOHSDRNLSA-N |

SMILES |

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |

SMILES isomérico |

CCCCC/C=C/C=C/C(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)/C=C/C=C/CC(/C(=C/C=C/CCC(C)CC)/C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |

SMILES canónico |

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |

Sinónimos |

papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |

Origen del producto |

United States |

Biosynthetic Pathways and Origin of Papulacandins

Elucidation of Papulacandin Biosynthesis

The biosynthesis of papulacandins (B1234519) is a remarkable example of molecular convergence, where distinct biochemical pathways converge to assemble the final complex structure. Research involving heterologous expression and enzymatic assays has been instrumental in unraveling this intricate process. acs.orgnih.govfigshare.com

Convergent Five-Component Biosynthetic Strategy

The construction of Papulacandin A is achieved through a convergent five-component strategy. acs.orgnih.govfigshare.comresearcher.lifex-mol.netscilit.com This elegant approach involves the coming together of an aromatic ring, a glucose molecule, a galactose molecule, a medium-chain fatty acid, and a long-chain fatty acid. acs.org The entire biosynthetic machinery is orchestrated by a dedicated gene cluster, denoted as the 'ppc' cluster, which comprises ten biosynthetic genes (PpcA-PpcJ). acs.org This cluster encodes a suite of enzymes, including a nonreducing polyketide synthase (NRPKS), glycosyltransferases, and a highly reducing polyketide synthase (HRPKS), all of which play pivotal roles in the step-wise assembly of the papulacandin scaffold. acs.org

Role of Polyketide Synthase and Acyltransferase Domains in Linear Polyketide Chain Assembly

A key player in this biosynthetic pathway is the highly reducing polyketide synthase (HRPKS) PpcF, which is distinguished by the presence of a C-terminal acyltransferase (AT) domain. acs.orgnih.govfigshare.com This fusion of a PKS with an AT domain is a notable feature of the papulacandin biosynthesis. The PKS domain of PpcF is responsible for the synthesis of a linear polyketide chain. acs.orgnih.govfigshare.comresearcher.life Subsequently, the integrated AT domain catalyzes the installation of this newly synthesized polyketide chain onto the aryl-glucoside core. acs.orgnih.govfigshare.comresearcher.life This direct esterification of the polyketide chain to the aryl C-glycoside by a PKS-fused AT domain represents a fascinating and efficient mechanism in natural product biosynthesis. acs.org

Enzymatic Mechanisms in Spiroketal Core Formation

The formation of the tricyclic benzannulated spiroketal core is a chemically challenging transformation that is central to the antifungal activity of papulacandins. acs.org Nature has evolved a sophisticated two-step enzymatic cascade to achieve this feat.

C-Glycosylation Initiation of the Benzannulated Spiroketal Core

The assembly of the spiroketal core is initiated by a crucial C-glycosylation event. acs.orgnih.govfigshare.comresearcher.life The enzyme PpcD, a glycosyltransferase, catalyzes the attachment of a glucose molecule to 5-(hydroxymethyl)resorcinol. acs.orgresearchgate.net This reaction forms a C-glycosidic bond, creating an aryl-β-D-C-glycopyranoside which serves as the foundational scaffold for the subsequent spirocyclization. acs.org This C-glycosylation step is a pivotal branching point, directing the biosynthesis towards the unique papulacandin structure.

PpcE-Catalyzed Spirocyclization via Fe(II)/α-Ketoglutarate-Dependent Oxygenase

Following C-glycosylation, the formation of the distinctive spiroketal ring system is catalyzed by the enzyme PpcE. acs.orgnih.govfigshare.comresearcher.lifex-mol.netscilit.com PpcE is an Fe(II)/α-ketoglutarate-dependent oxygenase, a class of enzymes known for catalyzing a wide array of oxidative transformations in natural product biosynthesis. acs.orgresearchgate.net The proposed mechanism for the PpcE-catalyzed spirocyclization involves the generation of a carbocation at the anomeric carbon, which is then followed by an intramolecular nucleophilic attack from the benzylic hydroxyl group of the aryl-glucoside intermediate. acs.org This intricate enzymatic reaction forges the 1,7-dioxaspiro[5.4]decane skeleton, completing the assembly of the challenging tricyclic core of papulacandin. acs.org

Chemical Synthesis and Structural Modification Strategies for Papulacandins

Total Synthesis Approaches to the Papulacandin Core and Complete Molecule

The total synthesis of papulacandins (B1234519) is a complex undertaking that requires a convergent strategy, typically involving the separate synthesis of the spirocyclic C-arylglycopyranoside core and the polyunsaturated fatty acid side chain, followed by their eventual coupling.

Early Total Synthesis Efforts, with emphasis on Papulacandin D

One of the earliest and only total syntheses of Papulacandin D was reported by Barrett and his team in 1996. nih.govorganic-chemistry.org Their approach centered on the condensation of an aryllithium reagent with a protected D-gluconolactone to construct the spiroketal moiety. nih.govacs.org The side-chain was derived from L-isoleucine, and a kinetic resolution was employed to separate the C(7'') epimers. acs.org The two fragments were then joined via acylation using a mixed anhydride (B1165640) of the side chain. acs.org

Strategic Transformations in Spirocyclic C-Arylglycopyranoside Construction

The construction of the unique benzannulated spiroketal unit, a hallmark of the papulacandin structure, requires innovative and highly selective chemical transformations. beilstein-journals.org

A pivotal transformation in the synthesis of the papulacandin core is the palladium-catalyzed, organosilanolate-based cross-coupling reaction. researchgate.netnih.gov This reaction facilitates the crucial bond formation between a dimethylglucal-silanol and an electron-rich, sterically hindered aromatic iodide. researchgate.netnih.gov This method has proven to be a powerful tool for constructing the C-aryl glycosidic linkage. rsc.org

The Denmark group, in particular, has pioneered the use of palladium-catalyzed cross-coupling reactions of silanolates for this purpose. beilstein-journals.org Their work demonstrated the successful coupling of a glucal silanol (B1196071) with an aryl iodide to form the desired aryl glucal, a key intermediate in the synthesis. nih.gov The reaction conditions, including the choice of palladium catalyst and activator, were carefully optimized to achieve high yields. nih.gov For instance, the use of Pd2(dba)3 as a catalyst has been shown to be effective. beilstein-journals.org

Another key strategic transformation is the Lewis base-catalyzed, enantioselective allylation reaction. researchgate.netnih.gov This reaction, which utilizes a dienal and allyltrichlorosilane, is instrumental in establishing the stereochemistry of the polyunsaturated fatty acid side chain. researchgate.netnih.gov The use of chiral Lewis bases, such as chiral bisphosphoramides, allows for high levels of enantioselectivity in the formation of homoallylic alcohols. acs.orgeurekaselect.com This method has been successfully applied to the synthesis of an intermediate for Papulacandin D with high asymmetric induction. eurekaselect.com

The final step in the construction of the spirocyclic core involves an oxidative spiroketalization. nih.govbeilstein-journals.org This transformation converts an arylhexenopyranose intermediate into the desired spiroketal. nih.gov The conditions for this reaction must be carefully controlled to be basic to avoid undesired acid-catalyzed spiroketalization. nih.gov Reagents such as m-chloroperoxybenzoic acid (m-CPBA) under basic conditions have been employed for this purpose. nih.gov The epoxidation of the glucal followed by intramolecular opening of the epoxide by the phenolic hydroxyl group leads to the formation of the spiroketal. organic-chemistry.org

Lewis Base-Catalyzed Enantioselective Allylation

Advanced Protecting Group Strategies in Complex Natural Product Synthesis

The successful total synthesis of complex molecules like papulacandins is heavily reliant on the judicious selection and implementation of protecting groups. researchgate.netnih.gov A robust protecting group strategy is essential to mask reactive functional groups while other parts of the molecule are being manipulated. nih.gov

In the synthesis of Papulacandin D, a critical element was the development of a suitable protecting group strategy that met several stringent criteria. researchgate.netnih.gov The final global deprotection conditions needed to be mild due to the sensitivity of the unsaturated side chain. nih.gov Fluoride-based deprotection conditions were chosen, which necessitated the use of fluoride-cleavable silyl (B83357) protecting groups for the hydroxyl moieties of the C-spirocyclic arylglycopyranoside. nih.gov

The protecting group on the C(3) hydroxyl of the glucal had to be bulky to direct metalation to the C(1) position and also be selectively removable for the later acylation step. nih.gov Furthermore, the protecting group for the benzylic alcohol of the aromatic iodide needed to be cleavable in the presence of other silyl protecting groups prior to the oxidative spiroketalization. nih.gov The use of di-tert-butylsilylene to protect the C4 and C6 hydroxyl groups of the glucose unit proved to be an effective strategy. This allowed for selective esterification at the C3 position.

Synthetic Strategies for Papulacandin Analogs and Derivatives

Molecular Simplification Approaches for Novel Analog Design

Molecular simplification is a key strategy in the design of novel papulacandin analogs. This approach focuses on creating structurally less complex molecules that retain or improve upon the biological activity of the parent compound, while being more synthetically accessible. A primary target for simplification is the intricate spirocyclic core of the papulacandins.

Researchers have designed and synthesized analogs of Papulacandin D where the spiroketal ring system is replaced with classic aromatic O-glycosides. scielo.brscielo.br This modification allows for an evaluation of the spiro ring's importance for antifungal activity. scielo.brscielo.br The introduction of aromatic rings in the acyl side chain has also been explored to increase conformational restriction, which could potentially enhance biological activity. scielo.brusp.br Furthermore, these simplifications can address challenges related to stereoisomerism and provide opportunities to introduce substituents on the aromatic ring to modulate the compound's physical and chemical properties. usp.br

Papulacandin D is often chosen as the starting point for these simplification strategies due to its less complex structure compared to other members of the papulacandin family. scielo.brusp.br It lacks the second fatty acid chain found in papulacandins A, B, and C, making it a more straightforward template for chemical modification. scielo.brnih.gov The synthesis of these simplified analogs often involves a multi-step process, including the preparation of a suitable glycosyl donor and an aromatic aglycone, followed by their coupling and subsequent modifications. scielo.br

Synthesis of Derivatives with Varied Acyl Side Chains

The acyl side chains of papulacandins are critical for their antifungal activity, and thus, are a major focus for synthetic modification. nih.govntu.edu.sg The total synthesis of papulacandin analogs with diverse acyl side chains allows for a systematic investigation of how chain length, saturation, and functional groups influence biological efficacy.

Synthetic efforts have produced papulacandin D derivatives with variations in the fatty acid tail, including differences in length and the number and stereochemistry of double bonds. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org For instance, derivatives have been synthesized with side chains based on palmitic acid and linoleic acid, which have shown moderate biological activity. nih.gov The synthesis of these analogs often employs a convergent strategy, where the spirocyclic core and the modified acyl side chain are synthesized separately and then coupled. thieme-connect.com

Key reactions in these synthetic routes can include:

Palladium-catalyzed cross-coupling reactions to form the spiroketal unit. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

Knoevenagel-Doebner reactions to construct unsaturated acyl chains. scielo.br

Esterification reactions, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), to attach the acyl chain to the sugar moiety. scielo.br

Researchers have also explored the introduction of aromatic rings into the side chain to create more conformationally restricted analogs. scielo.br The synthesis of a saricandin (B1246698) analog corresponding to papulacandin D, which features a different side chain, has also been achieved. thieme-connect.com These studies have revealed that even slight modifications to the acyl chains can significantly impact antifungal activity. nih.gov For example, papulacandins that lack their fatty acid side chains are found to be inactive. nih.gov

Derivatization at Specific Glycosidic Linkages and Aromatic Moieties

The core structure of papulacandins A, B, and C includes a lactose (B1674315) disaccharide linked to an aromatic ring, forming a spirocyclic system. scielo.br Papulacandin D, being a simpler monosaccharide derivative, provides a useful scaffold for modifications. scielo.br Synthetic strategies have been developed to create analogs with altered glycosidic portions. For instance, the synthesis of classic aromatic O-glycosides, as opposed to the natural C-glycosidic spiroketal, has been pursued to understand the role of the spirocyclic core. scielo.br

Derivatization of the aromatic moiety has also been explored. This can involve the introduction of different substituents onto the aromatic ring to alter its electronic properties and steric bulk. usp.br The synthesis of these analogs often requires a carefully planned route, starting from functionalized aromatic precursors that are then coupled with the sugar component. For example, aryl iodides with specific substitution patterns can be used in palladium-catalyzed cross-coupling reactions to construct the desired spirocyclic system with a modified aromatic part. beilstein-journals.orgbeilstein-journals.org

These synthetic efforts are crucial for a deeper understanding of the structure-activity relationships of papulacandins and for the development of new antifungal agents with improved properties.

Structure-Activity Relationship (SAR) Studies of Papulacandin A and Analogs

Identification of Essential Structural Moieties for Antifungal Activity

Structure-activity relationship (SAR) studies of papulacandins have been instrumental in identifying the key structural features necessary for their antifungal properties. These studies involve comparing the biological activity of various natural and synthetic analogs to understand the contribution of different parts of the molecule.

The amphiphilic nature of papulacandins, arising from their hydrophilic glycoside core and hydrophobic acyl side chains, is considered essential for their activity. nih.gov The fatty acid side chains are particularly critical; their complete removal results in a loss of antifungal efficacy. nih.govntu.edu.sg The degree of unsaturation in these side chains is also important, as hydrogenation can lead to diminished or no activity. ntu.edu.sg While slight modifications to the acyl chains may not significantly reduce activity, more drastic changes, such as replacing a fatty acid with a cinnamyl ester (as in saricandin), can lead to a marked decrease in potency. nih.gov

The glycosidic portion of the molecule also plays a role. Papulacandin B, which has a disaccharide core, is generally more potent than Papulacandin D, which has a simpler monosaccharide structure. scielo.brscielo.br However, the simpler structure of Papulacandin D makes it an attractive starting point for synthetic modifications aimed at creating new, potentially more active analogs. scielo.brusp.br

The following table summarizes the antifungal activity of some papulacandin derivatives, highlighting the importance of the acyl side chain.

| Compound | Acyl Side Chain Characteristics | Antifungal Activity (MIC against Candida albicans) |

| Papulacandin B | Contains two unsaturated fatty acid chains | 0.1 µg/mL scielo.brscielo.br |

| Papulacandin D | Contains one unsaturated fatty acid chain | 1-2 µg/mL scielo.brscielo.br |

| Palmitic acid derivative | Saturated C16 chain | 88 µg/mL beilstein-journals.org |

| Linoleic acid derivative | C18 chain with two cis double bonds | 100 µg/mL beilstein-journals.org |

| All-trans-retinoic acid derivative | Modified side chain | No inhibition observed beilstein-journals.org |

| Sorbic acid derivative | Short, unsaturated chain | No inhibition observed beilstein-journals.org |

Importance of the Spirocyclic Nucleus

The benzannulated spiroketal unit is a distinctive feature of the papulacandin family. beilstein-journals.org Its role in the antifungal activity of these compounds has been a subject of investigation through the synthesis and biological evaluation of analogs lacking this complex structure.

Studies on simplified analogs, where the spirocyclic nucleus is replaced by a more conventional aromatic O-glycoside, have shown a significant loss of antifungal activity. scielo.brscielo.br For example, two such analogs of Papulacandin D were found to be inactive against several fungal species at concentrations up to 500 µg/mL. scielo.br This suggests that the spirocyclic core is crucial for the potent antifungal effects of the natural papulacandins.

The low activity of these simplified compounds could be attributed to the absence of the spirocyclic nucleus itself, or potentially to other modifications made in conjunction, such as the use of a fully saturated acyl side chain in some analogs. scielo.brscielo.br However, the consistent lack of activity in analogs without the spiroketal strongly points to its importance. It is hypothesized that the rigid, three-dimensional structure imparted by the spirocyclic system is necessary for the proper orientation of the molecule to interact with its target, the (1,3)-β-D-glucan synthase. scielo.br

Contribution of Fatty Acid Chains (Length and Saturation)

The antifungal potency of papulacandins is intrinsically linked to the chemical characteristics of their fatty acid side chains. Structure-activity relationship (SAR) studies have consistently demonstrated that the long fatty acid residue is crucial for biological activity. researchgate.net Papulacandins are glycolipids, and modifications to these lipid tails, specifically their length and degree of saturation, significantly modulate their inhibitory effects. nih.govfrontiersin.org

Research into papulacandin analogues has revealed that both chain length and unsaturation are critical determinants of efficacy. While the naturally occurring unsaturated fatty acids in Papulacandins A, B, and C contribute to their potent activity, synthetic modifications have provided deeper insights. scielo.br For instance, the total saturation of the acyl chain at the C-3 position has been shown to result in low antifungal activity, highlighting the importance of unsaturation for optimal function. usp.brscielo.br

In one study, four variants of papulacandin D were synthesized with different acyl side chains, varying in length and the number and stereochemistry of double bonds. Moderate biological activity against Candida albicans was observed for derivatives with side chains based on palmitic acid and linoleic acid. researchgate.net Another study focusing on simplified analogues of Papulacandin D found that a derivative containing a palmitoyl (B13399708) (C16:0) residue was the most active among the synthesized series, though still less potent than the natural compounds. scielo.brresearchgate.net This suggests that while a certain chain length is necessary, the specific structure of the natural unsaturated fatty acids is optimized for potent inhibition.

Papulacandins A, B, and C are naturally acylated with distinct unsaturated fatty acid residues. scielo.br this compound possesses a C10 unsaturated fatty acid and a C18 di-unsaturated fatty acid. The removal of these fatty acid chains renders the molecule inactive, confirming their essential role. nih.gov The general principle for fatty acid antimicrobial action suggests a balance is required; chains must be long enough to interact with the fungal membrane but not so long as to have poor solubility. frontiersin.orgmdpi.com

| Papulacandin Analogue | Fatty Acid Modification | Key Finding | Reference |

|---|---|---|---|

| Papulacandin D Derivative | Side chain based on palmitic acid (C16:0) | Showed moderate activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 88 µg/mL. researchgate.net | researchgate.netresearchgate.net |

| Papulacandin D Derivative | Side chain based on linoleic acid (C18:2) | Demonstrated moderate biological activity. researchgate.net | researchgate.net |

| Simplified Papulacandin D Analogues | Total saturation of the C-3 acyl chain | Resulted in low antifungal activity. scielo.br | scielo.br |

| Papulacandin B | Removal of the long fatty acid residue | Leads to loss of biological activity. researchgate.net | researchgate.net |

| Papulacandin B | Removal of the short fatty acid chain | Does not eliminate activity at the target site but can impact cell penetration. researchgate.net | researchgate.net |

Role of Sugar Moieties and Linkages

The core structure of papulacandins features a unique benzannulated spiroketal diglycoside, which is fundamental to its mechanism of action. researchgate.net The sugar moieties and the glycosidic bonds that connect them to each other and to the aglycone are critical for inhibitory activity. oup.com this compound is derived from a disaccharide, featuring both glucose and galactose units. researchgate.net

Studies involving the chemical degradation of these antibiotics have shown that the integrity of the glycosidic linkages is paramount. Strong acid hydrolysis, which cleaves glycosidic bonds, destroys the inhibitory activity of Papulacandin B. oup.comkhanacademy.org This indicates that the complete diglycoside structure is required for the molecule to function as an enzyme inhibitor. oup.com

| Structural Feature | Modification/Observation | Impact on Activity | Reference |

|---|---|---|---|

| Glycosidic Bonds | Cleavage by strong acid hydrolysis | Complete loss of inhibitory activity. oup.com | oup.com |

| Galactose Residue (in Papulacandin B) | Not strictly required for target site inhibition | May affect penetration into the fungal cell. researchgate.net | researchgate.net |

| Glucose Residue | Considered essential for biological activity. oup.com | Its removal or alteration significantly reduces or eliminates activity. | oup.com |

| Spiroketal Ring System | Replacement with simpler aromatic glycosides | Synthesized analogues showed low antifungal activity, suggesting the spirocyclic nucleus is important. usp.brscielo.br | usp.brscielo.br |

Correlation of Structural Features with Specific Enzyme Inhibition

The primary molecular target for papulacandins is the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. scielo.brevitachem.comasm.org This enzyme is an ideal antifungal target because it is absent in mammalian cells. scielo.brscielo.br The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell lysis. scispace.com

A clear correlation exists between the structural features of papulacandins and their ability to inhibit this specific enzyme. The inhibitory action is not merely a result of a single pharmacophore but rather the molecule's complex, three-dimensional architecture. The lipophilic fatty acid chains are essential for anchoring the molecule, likely at the membrane-associated enzyme complex, while the glycoside core interacts with the enzyme itself. researchgate.netnih.gov

The inhibition of β-(1,3)-D-glucan synthase by papulacandins is non-competitive with respect to the substrate, UDP-glucose. evitachem.com This suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site where UDP-glucose binds. The unique spiroketal core, the C-aryl glycosidic linkage, and the specific stereochemistry of the sugar moieties all contribute to the high-affinity binding to this allosteric site. researchgate.netnih.gov

Morphological studies on fungi treated with these inhibitors support this specific mechanism. For example, fungi like Aspergillus fumigatus and Geotrichum lactis when exposed to papulacandins, exhibit profound changes in hyphal growth, including abnormal swelling and excessive branching at the tips. asm.orgscispace.com These effects are a direct consequence of a weakened cell wall due to the specific inhibition of β-(1,3)-D-glucan synthesis and correlate well with in vitro enzyme inhibition assays. asm.orgscispace.com Therefore, the potent and specific antifungal activity of this compound and its congeners is a direct result of their unique structural components working in concert to inhibit a vital fungal enzyme.

Mechanism of Action and Molecular Targets of Papulacandin a

Inhibition of Fungal β-(1,3)-D-Glucan Synthase

The primary molecular target of Papulacandin A is the enzyme β-(1,3)-D-glucan synthase (GS). beilstein-journals.orgscielo.brannualreviews.org This enzyme is crucial for the biosynthesis of β-(1,3)-D-glucan, a fundamental structural polymer of the fungal cell wall that provides mechanical strength and osmotic protection. annualreviews.orgtaylorandfrancis.comcsic.es By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to fungal cell death. scielo.brcsic.es The specificity of this target to fungi makes it an attractive candidate for antifungal drug development. scielo.brusp.br

Molecular-Level Interactions with the Catalytic Component of Glucan Synthase

β-(1,3)-D-glucan synthase is a complex enzyme, with its catalytic activity residing in a large integral membrane protein subunit encoded by the FKS gene family (e.g., FKS1, FKS2). researchgate.netoup.comembl-heidelberg.de Papulacandins (B1234519), including this compound, are believed to interact directly with this catalytic subunit. researchgate.netoup.com Studies on mutants resistant to papulacandin B have indicated that resistance is associated with the particulate fraction of the enzyme, which contains the catalytic subunit. researchgate.net While the precise binding site of papulacandins on the Fks protein is still under investigation, it is understood that this interaction leads to noncompetitive inhibition of the enzyme's function. annualreviews.org This means that this compound does not compete with the enzyme's substrate, UDP-glucose, but rather binds to a different site on the enzyme to inhibit its activity. annualreviews.org

Consequences of Cell Wall Disruption in Fungal Pathogens

The impairment of β-(1,3)-D-glucan synthesis has severe and ultimately lethal consequences for fungal pathogens. The compromised cell wall is unable to perform its essential functions, leading to a cascade of detrimental effects.

Induction of Osmotic Stress and Cell Lysis Mechanisms

The fungal cell wall is critical for maintaining osmotic balance, protecting the cell from lysis due to the high internal turgor pressure. annualreviews.orgtaylorandfrancis.com When the synthesis of β-(1,3)-D-glucan is inhibited by this compound, the weakened cell wall can no longer withstand this pressure. scielo.brcsic.es This leads to osmotic instability, causing the cell to swell and eventually rupture, a process known as cell lysis. scielo.brresearchgate.net The leakage of essential cellular contents following lysis results in cell death. scielo.brusp.br This mechanism is a direct consequence of the structural failure of the cell wall.

Morphological Alterations in Fungal Hyphae and Yeasts

Exposure to papulacandins induces distinct morphological changes in both yeast and filamentous fungi. In yeasts, such as Saccharomyces cerevisiae, the inhibition of cell wall synthesis can lead to the formation of osmotically fragile, atypical cell walls and ballooning out of the weakened areas. researchgate.netmuni.cz In filamentous fungi like Aspergillus fumigatus and Geotrichum lactis, treatment with related compounds causes profound alterations in hyphal growth. scispace.comnih.gov These changes include the swelling of germ tubes, excessive and dichotomous branching of hyphal tips, and the formation of compact, distorted clumps of cells. scispace.commicrobiologyresearch.orgnih.gov These morphological aberrations are a visual manifestation of the disruption of normal cell wall assembly and are directly linked to the inhibition of β-(1,3)-D-glucan synthase. scispace.comnih.gov

Specificity for Fungal Targets and Absence in Mammalian Systems

A key advantage of this compound as a potential antifungal agent is its high degree of specificity for fungal cells. scielo.brusp.br The molecular target, β-(1,3)-D-glucan synthase, and its product, β-(1,3)-D-glucan, are essential components of the fungal cell wall but are absent in mammalian cells. scielo.brscielo.brusp.br This fundamental difference between fungal and mammalian cellular architecture means that this compound can selectively disrupt fungal cells without causing similar harm to the host. beilstein-journals.orgcsic.es This specificity minimizes the potential for mechanism-based toxicity in humans, making it a promising lead for the development of new antifungal therapies. asm.org

Mechanisms of Fungal Resistance to Papulacandin a

Genetic and Molecular Bases of Acquired Resistance

The development of resistance to Papulacandin A is often rooted in genetic modifications that alter the drug's target or the regulation of pathways involved in cell wall synthesis.

Alterations and Mutations in β-(1,3)-D-Glucan Synthase Genes (e.g., PBR1/FKS1/ETG1)

The primary mechanism of acquired resistance to this compound involves mutations in the genes encoding the catalytic subunit of β-(1,3)-D-glucan synthase. In the model yeast Saccharomyces cerevisiae, this gene is known by several names, including FKS1, PBR1, and ETG1. nih.govresearchgate.net Mutations in this gene can lead to a form of the enzyme that is less susceptible to inhibition by this compound. nih.govresearchgate.net

Studies have shown that Candida albicans mutants with reduced susceptibility to the pneumocandin L-733,560, another glucan synthase inhibitor, exhibit cross-resistance to papulacandins (B1234519). asm.org These mutants possess a glucan synthase that is more resistant to inhibition by these compounds in vitro, suggesting alterations in the FKS1 protein. asm.org The resistance phenotype in these mutants is often semi-dominant. asm.org

In Saccharomyces cerevisiae, cloning and sequencing of the PBR1 gene from papulacandin B-resistant mutants revealed it to be identical to FKS1, ETG1, CWH53, and CND1. nih.govresearchgate.net Disruption of this gene leads to lower levels of both β-(1,3)-D-glucan synthase activity and the alkali-insoluble fraction of the cell wall. nih.govresearchgate.net

| Gene | Organism | Phenotype of Mutation | Reference |

| PBR1/FKS1/ETG1 | Saccharomyces cerevisiae | Resistance to papulacandin B, reduced β-(1,3)-D-glucan synthase activity when disrupted. | nih.govresearchgate.net |

| FKS1 | Candida albicans | Cross-resistance to pneumocandins and papulacandins; resistant glucan synthase activity. | asm.org |

| pbr1+ | Schizosaccharomyces pombe | Resistance to papulacandin B; 50-fold increase in the 50% inhibitory concentration for papulacandin B. | nih.govresearchgate.net |

Characterization of Recessive Resistance Phenotypes in Model Yeasts (Saccharomyces cerevisiae, Schizosaccharomyces pombe)

In both Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe, resistance to papulacandin B has been observed to segregate as a recessive trait. nih.govresearchgate.net This indicates that a loss-of-function or altered function in a single gene can confer the resistance phenotype. In both yeasts, these recessive mutations were mapped to a single complementation group, designated PBR1 in S. cerevisiae and pbr1+ in S. pombe. nih.govresearchgate.net

In S. pombe mutants resistant to papulacandin B, the 50% inhibitory concentration (IC50) for the drug against the β-(1,3)-D-glucan synthase enzyme was found to be approximately 50-fold higher than in the wild-type strain. nih.govresearchgate.netresearchgate.net This demonstrates that the resistance is due to a modification of the target enzyme, making it less sensitive to the inhibitor. nih.govresearchgate.net Further experiments involving the dissociation and reconstitution of the enzyme complex indicated that the resistance determinant resides in the particulate fraction of the enzyme, which is the catalytic subunit. nih.govresearchgate.net

Mutants of S. pombe selected for papulacandin B resistance, such as pbr1-8, also show cross-resistance to other glucan synthase inhibitors like aculeacin A and enfumafungin. csic.es

Cellular Adaptations and Efflux Mechanisms

In addition to direct modification of the target enzyme, fungal cells can employ broader cellular strategies to counteract the effects of this compound.

Role of Multidrug Efflux Systems in Fungal Resistance

Multidrug efflux pumps are a well-established mechanism of resistance to a wide range of antifungal drugs. nih.govamazonaws.comnih.gov These transporters, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, actively extrude antifungal agents from the cell, thereby reducing their intracellular concentration and preventing them from reaching their target. amazonaws.comnih.govplos.org

While direct evidence for the specific role of efflux pumps in this compound resistance is not as extensively documented as for other antifungals like azoles, the general upregulation of these transporters in response to various cellular stresses, including cell wall damage, suggests a potential role. nih.govplos.org For instance, in Candida glabrata, the ABC transporter gene CgCDR1 is known to be involved in resistance to azole antifungals. nih.gov The general principle of reducing intracellular drug accumulation is a plausible, though less characterized, mechanism of resistance to this compound. nih.govnih.gov

Compensatory Mechanisms in Fungal Cell Wall Biogenesis

Fungi possess robust signaling pathways that sense and respond to cell wall stress. nih.govfrontiersin.orgfrontiersin.org When the synthesis of β-(1,3)-glucan is inhibited by agents like this compound, the cell wall integrity (CWI) pathway is activated. nih.govfrontiersin.org This leads to a compensatory response aimed at reinforcing the cell wall. nih.govasm.org

A key component of this response is the increased synthesis of chitin (B13524), another major structural polysaccharide in the fungal cell wall. asm.org This increased chitin deposition helps to maintain the structural integrity of the cell wall in the absence of normal β-(1,3)-glucan levels. asm.org In Saccharomyces cerevisiae, deletion of the FKS1 gene, the target of this compound, results in a cell wall with decreased β-glucan content but increased levels of chitin and mannan. asm.org This adaptive response is a crucial survival mechanism for fungi under cell wall stress. nih.govfrontiersin.org

| Mechanism | Description | Key Genes/Pathways Involved | Reference |

| Increased Chitin Synthesis | Upregulation of chitin synthesis to compensate for the lack of β-(1,3)-glucan. | Cell Wall Integrity (CWI) pathway, Chitin synthase genes. | asm.org |

| Cell Wall Remodeling | Alterations in the cross-linking and composition of other cell wall components. | CWI pathway, various cell wall-related enzymes. | nih.govfrontiersin.org |

Strategies for Overcoming or Mitigating Resistance in Research Models

Understanding the mechanisms of resistance to this compound opens avenues for developing strategies to circumvent or mitigate this resistance in experimental settings. One approach is the use of combination therapies. For instance, combining a cell wall-targeting agent with a compound that inhibits the compensatory response could be more effective than either agent alone. nih.gov

Research has shown that targeting the cell wall can create vulnerabilities that can be exploited by other drugs. nih.gov For example, mutants with defects in the cell wall may become hypersensitive to other compounds. frontiersin.org The synergistic activity of certain compounds in papulacandin-resistant mutants suggests that these resistant strains have altered cell wall properties that make them more susceptible to other inhibitors. frontiersin.org

Another strategy involves the development of new inhibitors that target different sites on the β-(1,3)-D-glucan synthase enzyme or different components of the cell wall synthesis machinery. frontiersin.org By using compounds with novel mechanisms of action, it may be possible to overcome existing resistance mechanisms. frontiersin.org

Comparative Academic Studies with Other Antifungal Agents

Comparison with Other β-(1,3)-D-Glucan Synthase Inhibitors

Papulacandin A belongs to the class of antifungal agents that target β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. ontosight.ainih.gov This places it in the same mechanistic category as the well-known echinocandins and the more recently identified acidic terpenoids. nih.govnih.govresearchgate.net

Differential Activities and Resistance Profiles

Studies comparing papulacandins (B1234519), echinocandins (like caspofungin and aculeacin A), and acidic terpenoids (like enfumafungin) have revealed significant differences in their in vitro and in vivo activities. nih.govnih.gov

Resistance profiles also show clear distinctions. Mutants of Candida albicans resistant to echinocandins often exhibit cross-resistance to papulacandins, suggesting a related mechanism of resistance, likely involving alterations in the target enzyme, glucan synthase. nih.govasm.org Specifically, mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase, are a primary cause of resistance to echinocandins. mdpi.comnih.gov Some studies have identified specific mutations that confer resistance to papulacandin B. asm.org

Interestingly, some echinocandin-resistant mutants of C. albicans show cross-resistance to other glucan synthase inhibitors, including papulacandins. nih.govasm.org However, the degree of cross-resistance can vary. For instance, one study on a lipopeptide-resistant strain of C. albicans demonstrated some cross-resistance to papulacandins, but the increase in the IC50 value for papulacandin B was significantly high, suggesting potential differences in the binding or inhibitory action at the molecular level. cdnsciencepub.com

| Inhibitor Family | In Vitro GS Inhibition (IC50) | In Vivo Effects | Resistance Profile |

| Papulacandins | Very potent (10³-10⁴ fold lower than others) nih.govnih.gov | Similar to acidic terpenoids, distinct from echinocandins nih.govnih.gov | Resistance often linked to FKS gene mutations; cross-resistance with echinocandins observed nih.govasm.orgasm.org |

| Echinocandins | Strong, but generally less potent in vitro than papulacandin nih.gov | Distinct from papulacandins and acidic terpenoids nih.govnih.gov | Resistance primarily due to FKS gene mutations; can be effective against some papulacandin-resistant strains nih.govmdpi.comnih.gov |

| Acidic Terpenoids | Less potent in vitro than papulacandin nih.govnih.gov | Similar to papulacandins nih.govnih.gov | Resistance mechanisms are still being elucidated. |

Distinctions from Agents Targeting Ergosterol (B1671047) Biosynthesis or Cell Membrane Integrity

This compound's mechanism of action is fundamentally different from that of two other major classes of antifungal agents: the azoles and the polyenes. seq.esresearchgate.net

Azoles , such as fluconazole (B54011) and ketoconazole, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. researchgate.netmdpi.comebsco.com Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane fluidity and integrity, ultimately inhibiting fungal growth. mdpi.comseq.es

Polyenes , like amphotericin B, also target ergosterol but through a different mechanism. They bind directly to ergosterol in the cell membrane, forming pores or channels. researchgate.netebsco.comslideshare.net This leads to increased membrane permeability, leakage of essential intracellular components, and eventual cell death. seq.esmdpi.com

The distinct targets of these antifungal classes mean there is generally no cross-resistance between them. seq.es For example, fungal strains that have developed resistance to azoles through mutations in the ergosterol biosynthesis pathway typically remain susceptible to inhibitors of β-(1,3)-D-glucan synthesis like papulacandins and echinocandins. nih.govasm.org This lack of cross-resistance is a significant clinical advantage, offering alternative treatment options for infections caused by azole-resistant strains.

While the primary target of papulacandins is glucan synthase, some studies have indicated that, like other antifungals that act on the cell surface, they can also have secondary effects on plasma membrane enzymes. nih.gov However, their primary mode of action remains the specific inhibition of cell wall biosynthesis, distinguishing them from agents that directly target the cell membrane's structure and components.

| Antifungal Class | Primary Target | Mechanism of Action |

| Papulacandins | β-(1,3)-D-Glucan Synthase ontosight.ai | Inhibits the synthesis of a key fungal cell wall component. ontosight.ai |

| Azoles | Lanosterol 14-α-demethylase researchgate.netmdpi.com | Inhibits ergosterol biosynthesis, disrupting cell membrane structure and function. seq.esebsco.com |

| Polyenes | Ergosterol researchgate.netslideshare.net | Binds to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents. seq.esmdpi.com |

Future Research Directions and Preclinical Therapeutic Potential

Design and Synthesis of Next-Generation Papulacandin Analogs with Improved Activity and Reduced Resistance Susceptibility

A primary focus of future research is the rational design and synthesis of Papulacandin A analogs with superior pharmacological profiles. While Papulacandin B is the most potent naturally occurring member of this family, its structural complexity presents synthetic challenges. scielo.br Conversely, Papulacandin D, being the simplest in the family, offers a more tractable template for chemical modification and structure-activity relationship (SAR) studies. scielo.br

Research efforts are directed towards several key modifications:

Acyl Chain Modification: The nature of the fatty acid side chains at various positions on the glycosidic core is crucial for antifungal activity. Studies involving the synthesis of Papulacandin D analogs with varied acyl chains, including those with unsaturation and different functional groups, aim to enhance activity. scielo.brusp.br For instance, the introduction of aromatic rings into the side chain could impose conformational restrictions that may lead to increased biological potency. usp.br The low antifungal activity of some synthetic analogs with saturated acyl chains suggests the importance of the unsaturated fatty acid moieties present in the natural compounds. usp.br

Spirocyclic System Simplification: The spirocyclic core of papulacandins (B1234519) is a significant synthetic hurdle. Research into analogs where the spiro ring is replaced with a simpler aromatic O-glycoside linkage is underway. usp.br Evaluating the antifungal activity of these simplified analogs will clarify the importance of the spiroketal moiety for biological function. usp.br

Glycosidic Core Variations: Exploration of different sugar units or modifications to the existing glucose or lactose (B1674315) core could yield analogs with altered specificity and efficacy.

A significant challenge in antifungal therapy is the development of resistance. usp.br A key strategy to circumvent this is the development of analogs that are less susceptible to known resistance mechanisms, such as mutations in the target enzyme, (1,3)-β-D-glucan synthase. asm.org By creating a library of diverse analogs, it may be possible to identify compounds that can effectively inhibit mutated forms of the enzyme or possess secondary mechanisms of action. Some research has already generated libraries of designed analogs that have shown better activity than the parent natural product. ntu.edu.sg

Investigating Novel Applications of this compound in Research beyond Primary Antifungal Use

While the primary application of this compound and its analogs is in antifungal therapy, their specific mechanism of action makes them valuable tools for basic research. The inhibition of (1,3)-β-D-glucan synthase can be exploited to study various aspects of fungal biology.

Future research could explore the use of this compound in the following areas:

Fungal Cell Wall Biology: As a specific inhibitor, this compound can be used to probe the dynamics of cell wall synthesis, remodeling, and repair in various fungal species. This can provide deeper insights into the roles of different cell wall components in morphogenesis, virulence, and stress response.

Biofilm Formation: Fungal biofilms are notoriously resistant to conventional antifungal agents. The cell wall plays a critical role in the integrity of the biofilm matrix. Investigating the effect of this compound on biofilm formation and maintenance could reveal novel strategies for tackling biofilm-associated infections.

Synergistic Antifungal Strategies: this compound could be used in combination with other antifungal agents that have different cellular targets. For instance, combining a cell wall synthesis inhibitor with a drug that disrupts the cell membrane (like a polyene) or ergosterol (B1671047) synthesis (like an azole) could lead to synergistic effects and help overcome resistance to single-agent therapies. asm.org

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation

The translation of promising antifungal candidates from the laboratory to the clinic requires robust preclinical evaluation. The development of more sophisticated in vitro and ex vivo models that better mimic the in vivo environment is crucial for accurately predicting the efficacy and potential toxicity of new this compound analogs.

Future directions in this area include:

3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell cultures, 3D models of fungal growth, such as spheroids, can better replicate the complex architecture and microenvironment of fungal colonies in host tissues.

Host-Pathogen Co-culture Models: Establishing co-culture systems with human cells (e.g., epithelial cells, immune cells) and fungal pathogens can provide a more realistic platform to study the interaction between the fungus and the host in the presence of an antifungal agent. These models can help assess not only the direct antifungal effect but also the impact on host cell viability and immune response.

Ex Vivo Tissue Models: The use of ex vivo tissue explants can offer a high-fidelity preclinical model. For example, testing this compound analogs on infected tissue samples can provide valuable data on drug penetration, distribution, and efficacy in a complex biological matrix. mdpi.comnih.gov Preliminary ex vivo safety assessments, such as hemocompatibility and immunogenicity assays, are also critical. mdpi.com

Genomic and Proteomic Approaches to Elucidate Resistance Mechanisms and Novel Targets

Understanding the molecular basis of resistance to this compound is paramount for the long-term success of this class of antifungals. Genomic and proteomic approaches are powerful tools for identifying the genetic mutations and changes in protein expression that lead to reduced susceptibility.

Genomic Analysis of Resistant Strains: Whole-genome sequencing of laboratory-evolved resistant fungal strains and clinical isolates can pinpoint mutations in the target gene, FKS1 (which encodes a subunit of (1,3)-β-D-glucan synthase), or in other genes that contribute to resistance. asm.orgfrontiersin.org This information is vital for designing analogs that can overcome these specific mutations.

Proteomic Profiling: Mass spectrometry-based proteomics can be used to compare the protein expression profiles of susceptible and resistant fungal cells treated with this compound. nih.govnih.gov This can reveal upregulation of efflux pumps, changes in cell wall protein composition, or activation of stress response pathways that contribute to drug tolerance. researchgate.net Proteomic analysis of the fungal cell wall itself can identify proteins involved in compensatory mechanisms that are activated upon inhibition of glucan synthesis. researchgate.net

Identifying Novel Targets: By analyzing the global cellular response to this compound treatment through transcriptomics and proteomics, researchers may identify other cellular pathways that are essential for survival when glucan synthesis is inhibited. These pathways could represent novel targets for combination therapy.

Q & A

Q. What is the primary mechanism of action of Papulacandin A against fungal pathogens?

this compound inhibits β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Researchers can assay its activity using in vitro enzyme inhibition assays with wild-type and mutant yeast strains (e.g., S. pombe or S. cerevisiae). Kinetic parameters such as IC50 values for enzyme inhibition and comparative analysis of mutant synthases (e.g., pbr1 mutants with 50-fold increased resistance) provide mechanistic insights .

Q. Which experimental models are appropriate for studying this compound's antifungal activity?

S. cerevisiae and S. pombe are standard models due to well-characterized glucan synthase systems. Researchers should:

- Use ethyl methanesulfonate (EMS) mutagenesis to generate resistant mutants.

- Perform complementation tests to confirm genetic targets (e.g., PBR1 in S. cerevisiae).

- Validate resistance phenotypes via MIC assays and tetrad analysis .

Q. What are the key structural features of this compound critical for its bioactivity?

The benzannulated spirocyclic core and acyl side chain are essential. Methodological approaches include:

- Synthesis : Pd-catalyzed cross-coupling of glycosyl silanol nucleophiles with aryl iodides to construct the C-aryl glycoside bond .

- SAR studies : Modifying acyl chains (e.g., palmitate vs. linoleate derivatives) to evaluate antifungal potency .

Advanced Research Questions

Q. How do mutations in β-(1,3)-D-glucan synthase confer resistance to this compound?

Resistance arises from mutations in the PBR1 (or FKS1) gene, encoding a subunit of the glucan synthase complex. Researchers should:

- Map resistance loci using fluorophenylalanine-induced haploidization and chromosomal blot hybridization .

- Compare wild-type and mutant synthase activities via detergent dissociation assays to identify resistance-conferring particulate fractions .

- Analyze cross-resistance patterns (e.g., aculeacin A resistance) to infer shared mechanistic pathways .

Q. What methodological approaches resolve contradictory efficacy data among Papulacandin derivatives?

Contradictions often stem from structural variations (e.g., acyl chain saturation). To address this:

- Use standardized bioassays (e.g., broth microdilution) across identical fungal strains.

- Apply statistical tools like ANOVA to compare IC50 values of derivatives (e.g., palmitate vs. linoleate analogs).

- Incorporate molecular docking studies to correlate side-chain hydrophobicity with enzyme binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize this compound's antifungal properties?

Key strategies include:

- Asymmetric allylation : To synthesize enantiopure intermediates (e.g., aldehyde precursors) for stereochemical control .

- Side-chain diversification : Introduce unsaturated or branched acyl groups to enhance membrane permeability.

- Resistance profiling : Test analogs against pbr1 mutants to identify derivatives with retained efficacy .

Data Analysis and Contradiction Management

- Kinetic Discrepancies : Compare wild-type and mutant synthase IC50 values to distinguish target-specific vs. off-target effects .

- Bioactivity Variability : Normalize data using internal controls (e.g., caspofungin as a reference inhibitor) and account for strain-specific glucan synthase expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.